molecular formula C18H21ClN2O3 B2934541 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea CAS No. 2034351-98-7

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

Cat. No. B2934541
CAS RN: 2034351-98-7
M. Wt: 348.83
InChI Key: IMUNOPSWSMIGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea, also known as CGP-12177, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It was first synthesized in the 1970s and has since been extensively used in scientific research due to its unique properties.

Mechanism of Action

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea acts as a competitive antagonist at beta-adrenergic receptors. It binds to the receptor and prevents the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor signaling pathway. 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has a higher affinity for the beta-1 adrenergic receptor subtype than the beta-2 adrenergic receptor subtype.
Biochemical and Physiological Effects:
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can inhibit the activity of adenylate cyclase, an enzyme that plays a key role in the beta-adrenergic receptor signaling pathway. In vivo studies have shown that 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can decrease heart rate, blood pressure, and cardiac contractility. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been shown to have effects on lipid metabolism and insulin secretion.

Advantages and Limitations for Lab Experiments

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has several advantages for use in lab experiments. It is a highly selective beta-adrenergic receptor antagonist, which allows for specific targeting of beta-adrenergic receptors. Additionally, it has a long half-life, which allows for sustained effects in vivo. However, there are also limitations to the use of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea in lab experiments. It has low solubility in water, which can limit its use in certain experimental conditions. Additionally, it has been shown to have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea. One area of research is the development of new beta-adrenergic receptor antagonists with improved properties, such as increased solubility and selectivity. Another area of research is the use of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea in the study of beta-adrenergic receptor regulation and signaling pathways. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea could be used in the development of new treatments for conditions such as heart failure and metabolic disorders.

Synthesis Methods

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea can be synthesized using a multi-step chemical process. The synthesis begins with the reaction of 3-chlorophenylacetonitrile with ethylene oxide to form 3-(3-chlorophenyl)-3-hydroxypropionitrile. This intermediate is then reacted with phenoxyethylamine to form 3-(2-phenoxyethyl)-3-(3-chlorophenyl)-3-hydroxypropionitrile. The final step involves the reaction of this intermediate with urea to form 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea.

Scientific Research Applications

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been extensively used in scientific research as a tool to study beta-adrenergic receptors. It has been used to characterize the properties of beta-adrenergic receptors in various tissues, including the heart, lungs, and brain. 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has also been used to study the regulation of beta-adrenergic receptors and their signaling pathways. Additionally, 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea has been used to study the effects of beta-adrenergic receptor agonists and antagonists on various physiological processes, including heart rate, blood pressure, and metabolism.

properties

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-15-6-4-5-14(13-15)17(22)9-10-20-18(23)21-11-12-24-16-7-2-1-3-8-16/h1-8,13,17,22H,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUNOPSWSMIGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-phenoxyethyl)urea

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